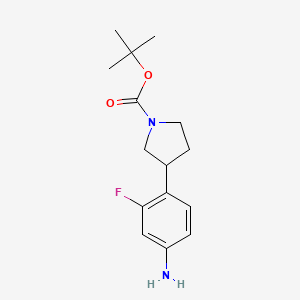

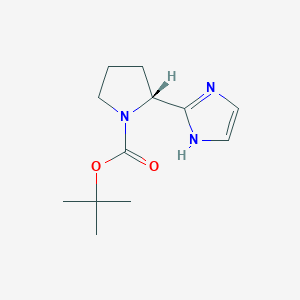

![molecular formula C18H32N2O6 B1406639 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) CAS No. 1651840-84-4](/img/structure/B1406639.png)

8-Oxa-2-azaspiro[4.5]decane oxalate(2:1)

Übersicht

Beschreibung

8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) is a compound with the molecular formula C18H32N2O6 . It’s a bicyclic organic compound formed by two rings linked by one carbon atom . This compound is promising for the production of important biologically active compounds .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .Molecular Structure Analysis

The molecular weight of 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) is 372.5 g/mol . The compound has a topological polar surface area of 117 Ų and a complexity of 190 . The compound is canonicalized .Physical And Chemical Properties Analysis

8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 372.22603674 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

Synthesis Techniques : Ogurtsov and Rakitin (2020) developed a convenient synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, paving the way for the production of biologically active compounds. This synthesis process is significant for the compound's broader applications in medicinal chemistry and drug development (Ogurtsov & Rakitin, 2020).

Biological Activities : Sinibaldi and Canet (2008) reviewed various synthetic strategies for spirominals, including 1-oxa-8-azaspiro[4.5]decane derivatives, which are found at the core of natural or synthetic products with significant biological activities. These derivatives are challenging targets due to their novel skeletons and potential applications in drug discovery (Sinibaldi & Canet, 2008).

Potential Applications in Muscarinic Agonism and Neurological Treatments

Muscarinic Agonism : Tsukamoto et al. (1995) synthesized derivatives of 1-oxa-8-azaspiro[4.5]decane as M1 muscarinic agonists, potentially useful for the symptomatic treatment of Alzheimer's dementia. Their studies indicated potent muscarinic activities for these compounds, suggesting their utility in addressing cognitive impairments (Tsukamoto et al., 1995).

Neuropharmacology : Wanibuchi et al. (1994) characterized (+/-)-YM796, a derivative of 1-oxa-8-azaspiro[4.5]decane, demonstrating its effectiveness in reversing cognitive impairment in experimental models. This study highlights the potential of these compounds in neuropharmacology, particularly in addressing cognitive deficits (Wanibuchi et al., 1994).

Antitumor Activity

- Anticancer Potential : A study by Yang et al. (2019) on novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives revealed moderate to potent activity against various human cancer cell lines, indicating the anticancer potential of these compounds (Yang et al., 2019).

Wirkmechanismus

Synthesized 8-oxa-2-azaspiro[4.5]decane derivatives have exhibited biological activity. They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and in inflammation, as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol, and as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the vanin-1 enzyme, which is involved in metabolism and inflammation . Additionally, this compound acts as an inhibitor of 17β-HSD1, an enzyme associated with steroid hormone regulation . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.

Cellular Effects

8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of the vanin-1 enzyme can lead to altered metabolic flux and changes in inflammatory responses . Furthermore, its interaction with 17β-HSD1 can impact steroid hormone levels, thereby affecting gene expression and cellular functions related to hormone regulation .

Molecular Mechanism

The molecular mechanism of 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes such as vanin-1 and 17β-HSD1, leading to their inhibition . This inhibition results in downstream effects on metabolic pathways and gene expression. Additionally, the compound’s spirocyclic structure may facilitate its interaction with other proteins and receptors, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions (2-8°C) and exhibits consistent biochemical activity over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged enzyme inhibition and altered metabolic responses .

Dosage Effects in Animal Models

The effects of 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects such as cellular toxicity and metabolic disturbances have been observed . These findings underscore the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) is involved in several metabolic pathways, primarily through its interactions with enzymes such as vanin-1 and 17β-HSD1 . By inhibiting these enzymes, the compound can modulate metabolic flux and alter the levels of key metabolites. This can lead to changes in energy metabolism, lipid synthesis, and inflammatory responses, highlighting the compound’s potential in therapeutic applications.

Transport and Distribution

Within cells and tissues, 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with enzymes and receptors within the endoplasmic reticulum and mitochondria can influence cellular metabolism and signaling pathways . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

8-oxa-2-azaspiro[4.5]decane;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H15NO.C2H2O4/c2*1-4-9-7-8(1)2-5-10-6-3-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXYCQCIQSKHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CCOCC2.C1CNCC12CCOCC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

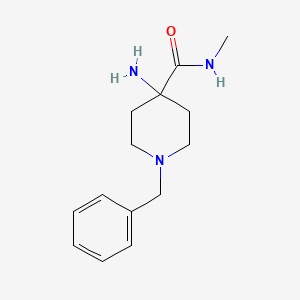

![Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate](/img/structure/B1406556.png)

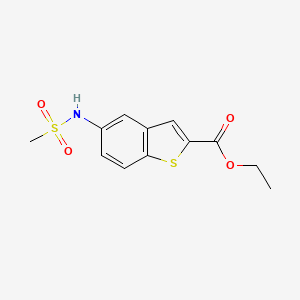

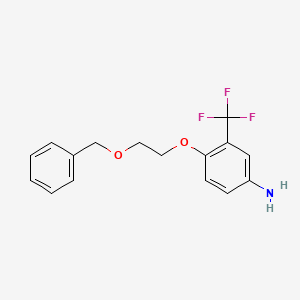

![3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406562.png)

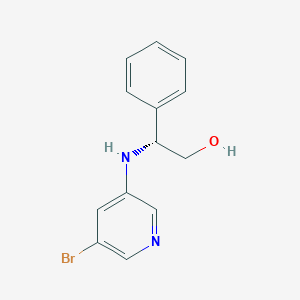

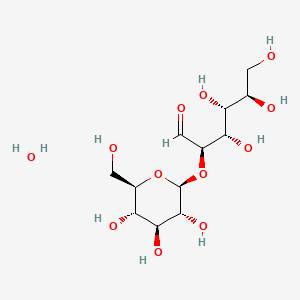

![1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1406563.png)

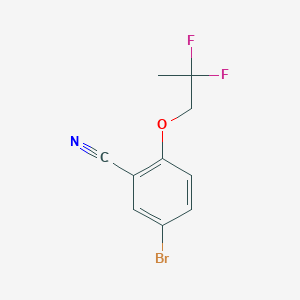

![2-(3-Chloro-4-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406569.png)

![[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol](/img/structure/B1406573.png)

![3-[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1406577.png)